Synthesis and characterization of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid
Synthesis and characterization of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid
An In-depth Technical Guide to the Synthesis and Characterization of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic Acid
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid, a malonic acid monoamide derivative. This class of compounds serves as a valuable building block in medicinal chemistry and materials science. This document outlines a robust synthetic protocol, explains the mechanistic rationale behind the chosen methodology, and details a suite of analytical techniques for unambiguous structural confirmation and purity assessment. The intended audience includes researchers, chemists, and professionals in drug development who require a practical and scientifically grounded guide to this compound.
Introduction and Strategic Overview
3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid, also known as N-(2,5-dimethylphenyl)malonamic acid, is an organic compound featuring a central malonic acid backbone functionalized with a 2,5-dimethylphenyl amide group. Its bifunctional nature, containing both a carboxylic acid and a secondary amide, makes it a versatile intermediate for further chemical elaboration. The presence of the substituted aromatic ring and the reactive carboxylic acid handle allows for its incorporation into more complex molecular scaffolds, potentially leading to novel therapeutic agents or functional materials.[1][2]
The synthesis of such mono-acylated malonic acid derivatives requires a strategic approach to prevent the formation of the corresponding bis-amide.[3][4] This guide focuses on a reliable method that leverages modern coupling agents to achieve selective mono-amidation under controlled conditions. The subsequent characterization workflow is designed to provide a self-validating system, where orthogonal analytical techniques collectively confirm the identity and purity of the final product.
Synthesis Methodology
Mechanistic Rationale and Strategy
The core of the synthesis is the formation of an amide bond between the primary amine of 2,5-dimethylaniline (also known as 2,5-xylidine) and one of the two carboxylic acid groups of malonic acid.[5][6] Direct reaction of an amine and a carboxylic acid requires high temperatures and is often inefficient. A more controlled and efficient approach involves the in-situ activation of the carboxylic acid.
This protocol employs a carbodiimide-mediated coupling reaction. A reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to activate a carboxylic acid group, converting the hydroxyl into a good leaving group. This forms a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine (2,5-dimethylaniline). To improve efficiency and suppress side reactions, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt reacts with the O-acylisourea intermediate to form an activated ester, which is less prone to side reactions and reacts cleanly with the amine to yield the desired amide.
The stoichiometry is controlled by using an equimolar amount or a slight excess of malonic acid relative to the amine to favor mono-substitution.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
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Malonic Acid (≥99%)
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2,5-Dimethylaniline (≥99%)[5]
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (≥98%)
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1-Hydroxybenzotriazole (HOBt) (≥97%)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl Acetate (EtOAc), HPLC grade
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Chloride solution (Brine)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Standard laboratory glassware, magnetic stirrer, and ice bath.
Procedure:
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To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add malonic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.5 M concentration).
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Cool the flask in an ice bath to 0 °C. Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution. Stir the mixture at 0 °C for 20-30 minutes to pre-activate the carboxylic acid.
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In a separate beaker, dissolve 2,5-dimethylaniline (1.0 eq) in a minimal amount of anhydrous DMF.
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Add the 2,5-dimethylaniline solution dropwise to the activated malonic acid mixture at 0 °C over 15 minutes.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours.
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Reaction Monitoring: The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexane:Ethyl Acetate with a few drops of acetic acid) to observe the consumption of the starting amine.
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Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 1 M HCl (3x the volume of DMF).
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Extract the aqueous phase with ethyl acetate (3x).
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Combine the organic layers and wash sequentially with 1 M HCl (2x), water (1x), and finally with brine (1x). This acidic wash is crucial for removing any unreacted amine and DMF.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.
Characterization of the Final Compound
A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of purity.
Characterization Workflow Diagram
Caption: Orthogonal approach for product characterization.
Physicochemical and Spectroscopic Data
The following table summarizes the expected characterization data for 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid.
| Parameter | Technique | Expected Result / Observation |
| Molecular Formula | - | C₁₁H₁₃NO₃ |
| Molecular Weight | - | 207.23 g/mol [7] |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Melting Point | Melting Point Apparatus | A sharp melting range, indicative of high purity. |
| Molecular Ion | Mass Spectrometry (ESI+) | Expected m/z: 208.09 ([M+H]⁺), 230.07 ([M+Na]⁺) |
| ¹H NMR | 400 MHz, DMSO-d₆ | δ ~12.5 (s, 1H, -COOH), δ ~9.8 (s, 1H, -NH-), δ ~7.1-7.3 (m, 3H, Ar-H), δ ~3.4 (s, 2H, -CH₂-), δ ~2.2 (s, 3H, Ar-CH₃), δ ~2.1 (s, 3H, Ar-CH₃) |
| ¹³C NMR | 100 MHz, DMSO-d₆ | δ ~171 (C=O, acid), δ ~168 (C=O, amide), δ ~136-126 (Ar-C), δ ~45 (-CH₂-), δ ~21 (Ar-CH₃), δ ~17 (Ar-CH₃) |
| Key IR Absorptions | FTIR (KBr Pellet) | ~3300 cm⁻¹ (N-H stretch), ~3200-2500 cm⁻¹ (broad, O-H stretch), ~1720 cm⁻¹ (C=O stretch, acid), ~1660 cm⁻¹ (C=O stretch, Amide I), ~1550 cm⁻¹ (N-H bend, Amide II) |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak. The exact values may vary slightly based on solvent and concentration.
Interpretation of Spectroscopic Data
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. A very broad singlet far downfield corresponds to the acidic proton. Another singlet in the aromatic region confirms the amide proton. The aromatic region will show a pattern consistent with a 1,2,4-trisubstituted benzene ring. The methylene protons (-CH₂-) between the two carbonyl groups are chemically equivalent and should appear as a sharp singlet. Two separate singlets in the aliphatic region will confirm the two non-equivalent methyl groups on the phenyl ring.
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¹³C NMR Spectroscopy: The carbon spectrum will display two signals in the carbonyl region, confirming the presence of both the carboxylic acid and amide functional groups. The number of signals in the aromatic region will correspond to the unique carbon environments in the dimethylphenyl ring.
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IR Spectroscopy: The infrared spectrum provides clear evidence for the key functional groups. A very broad absorption centered around 3000 cm⁻¹ is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid. A sharper peak around 3300 cm⁻¹ indicates the N-H stretch of the secondary amide. Crucially, two distinct and strong carbonyl (C=O) absorptions will be present: one at a higher wavenumber (~1720 cm⁻¹) for the carboxylic acid and one at a lower wavenumber (~1660 cm⁻¹) for the amide (Amide I band).
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The detection of the protonated molecular ion ([M+H]⁺) at an m/z value that matches the calculated exact mass for C₁₁H₁₄NO₃⁺ provides strong evidence for the successful synthesis of the target compound.
Potential Applications and Future Directions
Derivatives of 3-aminopropanoic acid and related structures have been investigated for a range of biological activities. Similar N-aryl substituted scaffolds have been explored as potential antimicrobial and anticancer agents.[2][8][9] The title compound, 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid, serves as an excellent starting point for generating a library of more complex molecules. The carboxylic acid moiety can be converted into esters, amides, or other functional groups, while the aromatic ring can be subjected to further substitution reactions. Future research could focus on:
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Derivatization: Synthesizing a series of esters or amides from the carboxylic acid group to explore structure-activity relationships (SAR).
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Biological Screening: Evaluating the compound and its derivatives for potential bioactivity, such as antibacterial, antifungal, or antiproliferative effects.
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Polymer Chemistry: Utilizing the bifunctional nature of the molecule as a monomer for the synthesis of novel polyamides or polyesters.
References
- Google Patents. (n.d.). monoamide and bisamide of once and twice substituted malonic acid, compound prepared by the process.
- BLDpharm. (n.d.). 6850-98-2|3-((2,5-Dimethylphenyl)amino)-3-oxopropanoic acid.
- Ambeed. (n.d.). 6850-98-2|3-((2,5-Dimethylphenyl)amino)-3-oxopropanoic acid.
- PMC - PubMed Central. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens.
- HUJI OpenScholar. (n.d.). Mechanistic Studies of Malonic Acid-Mediated In Situ Acylation.
- The Hebrew University of Jerusalem. (n.d.). Mechanistic Studies of Malonic Acid-Mediated In Situ Acylation.
- Google Patents. (n.d.). US5334747A - Method of preparing substituted malonic ester anilides and malonic acid mono-anilides.
- ResearchGate. (2016, March 9). Can anyone suggest me a way to synthesize monoamide?.
- PubChem. (n.d.). 2-Amino-3-(2,4-dimethylphenyl)-3-oxopropanoic acid | C11H13NO3 | CID 116920470.
- Wikipedia. (n.d.). 2,5-Xylidine.
- PubChem. (n.d.). 2,5-Dimethylaniline | C8H11N | CID 7259.
- MDPI. (n.d.). Identification of 3-((4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
- MDPI. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens.
- MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
Sources
- 1. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]
- 3. JPH05148206A - Preparation of monoester-monoamide, monoacid- monoamide and bisamide of once and twice substituted malonic acid, compound prepared by the process - Google Patents [patents.google.com]
- 4. US5334747A - Method of preparing substituted malonic ester anilides and malonic acid mono-anilides - Google Patents [patents.google.com]
- 5. 2,5-Xylidine - Wikipedia [en.wikipedia.org]
- 6. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-3-(2,4-dimethylphenyl)-3-oxopropanoic acid | C11H13NO3 | CID 116920470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens [mdpi.com]
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